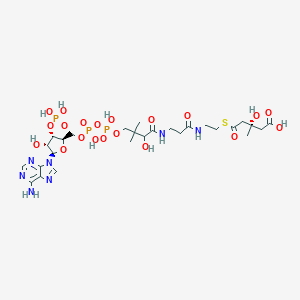
Cellobionic acid
Overview
Description
Cellobionic acid, also known as 4-O-β-D-glucopyranosyl-D-gluconic acid, is an organic acid derived from the oxidation of cellobiose. Cellobiose is a disaccharide composed of two glucose molecules linked by a β(1→4) bond. This compound is a stereoisomer of lactobionic acid and belongs to the subgroup of sugar acids called aldobionic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cellobionic acid can be synthesized through the oxidation of cellobiose. One common method involves the use of whole-cell biocatalysts, such as genetically modified Pseudomonas taetrolens or Gluconobacter oxydans. These microorganisms possess membrane-bound dehydrogenases that facilitate the oxidation process .
For example, Pseudomonas taetrolens expressing quinoprotein glucose dehydrogenase can convert cellobiose to this compound with high efficiency. The reaction conditions typically include a reaction temperature of 35°C, a cell density of 10 at OD 600nm, and a cellobiose concentration of 200 g/L. Under these conditions, the conversion can be completed in approximately 11 hours .
Industrial Production Methods: Industrial production of this compound can be achieved using whole-cell biocatalysis in stirred tank bioreactors. The engineered strains of Gluconobacter oxydans or Pseudomonas taetrolens are cultivated, and the cells are harvested and resuspended in a reaction buffer containing cellobiose. The biotransformation is carried out under aerobic conditions, and the product is subsequently purified .
Chemical Reactions Analysis
Types of Reactions: Cellobionic acid undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Reduction: this compound can be reduced to its corresponding sugar alcohols under specific conditions.
Hydrolysis: β-glucosidase can hydrolyze this compound to glucose and gluconic acid.
Major Products:
Oxidation: this compound is the primary product formed from the oxidation of cellobiose.
Hydrolysis: The hydrolysis of this compound yields glucose and gluconic acid.
Scientific Research Applications
Mechanism of Action
The mechanism of action of cellobionic acid involves its interaction with specific enzymes and molecular targets:
Enzymatic Degradation: this compound is hydrolyzed by β-glucosidase to produce glucose and gluconic acid.
Oxidative Pathways: this compound is produced through the action of cellobiose dehydrogenase, which oxidizes cellobiose to cellobionolactone.
This compound Phosphorylase: This enzyme catalyzes the degradation of this compound, linking oxidative cellulose degradation to bioethanol fermentation pathways in microorganisms.
Comparison with Similar Compounds
- Lactobionic acid
- Maltobionic acid
- Gluconic acid
- Glucuronic acid
Properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5-,6+,7-,8-,9-,10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-ZNLUKOTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201562 | |
| Record name | Cellobionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534-41-8 | |
| Record name | Cellobionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cellobionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cellobionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)







